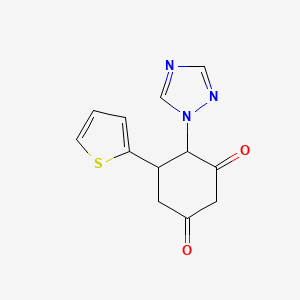

5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

Properties

IUPAC Name |

5-thiophen-2-yl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCVEGMBOJDGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the thienyl and triazole groups under specific conditions that promote the formation of the cyclohexanedione ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step synthetic routes that include the formation of the triazole ring followed by cyclization with cyclohexanedione derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were comparable to established antibiotics like Ciprofloxacin .

- The compound's mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This action disrupts fungal cell membrane integrity and function:

- Studies suggest that modifications to the thienyl group can enhance antifungal efficacy against species such as Candida albicans .

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines:

- Cell Proliferation Inhibition : Some studies report that this compound can significantly inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Molecular Docking Studies : Computational studies have identified potential targets for this compound within cancer-related pathways, suggesting its role as a lead compound for further drug development .

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial activity of various triazole derivatives including this compound:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 32 |

| B | S. aureus | 16 |

| C | P. aeruginosa | 64 |

Results indicated that certain modifications to the thienyl group significantly enhanced antibacterial potency compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest at G0/G1 phase |

These findings highlight the potential of this compound as a candidate for anticancer therapy .

Mechanism of Action

The mechanism of action of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione with structurally or functionally related compounds, emphasizing substituent effects, synthesis complexity, and biological relevance.

Structural Analogues with Modified Substituents

- CPPCHD (5-[2-(3-Chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione): This compound replaces the thienyl group with a 3-chlorophenoxyphenyl substituent. The chlorophenoxy group enhances lipophilicity and may improve membrane permeability, but it could also increase toxicity risks. Key Difference: The electron-withdrawing chlorine atom in CPPCHD contrasts with the electron-rich thienyl group in the target compound, which may alter electronic interactions in biological targets.

- 4-Amino-5-(2-thienyl)-1,2,4-triazole(4H)-3-ylthioacetanilides: These derivatives retain the thienyl-triazole backbone but introduce a thioacetanilide side chain.

Triazole-Thione Derivatives

- 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thiones: These compounds feature dual triazole rings with a thione group, enabling strong hydrogen-bonding and metal coordination. In silico studies indicate nanomolar-range inhibition of human epidermal growth factor receptor (hEGFR), a key target in cancer therapy. The thione group may enhance binding to cysteine residues in enzyme active sites . Key Advantage: Demonstrated EGFR inhibition (IC₅₀ ~50–100 nM) compared to the untested target compound.

- 5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiones: These hybrids integrate thiadiazole and triazole-thione moieties. The thiadiazole ring contributes to antimicrobial activity, with reported MIC values of 2–8 µg/mL against Staphylococcus aureus.

Functional Group Variations

- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide :

This compound replaces the cyclohexanedione core with a dienamide chain, introducing conjugated double bonds for UV absorption and photochemical activity. Its melting point (230–231°C) suggests high crystallinity, which may complicate formulation compared to the more flexible cyclohexanedione derivative .

Comparative Data Table

Biological Activity

5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound characterized by its unique structural features, including a thienyl group, a triazole ring, and a cyclohexanedione moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization processes under specific conditions to ensure high yield and purity. The compound's chemical formula is , with a molecular weight of 253.30 g/mol .

Antimicrobial Properties

Research has indicated that derivatives of thienyl-triazole compounds exhibit varying degrees of antimicrobial activity. A study focused on several synthesized compounds revealed that while none were significantly active against Candida albicans, some exhibited notable activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thienyl-Triazole Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| This compound | Not tested | Not tested |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In studies evaluating antiproliferative activity against human cancer cell lines (including MCF-7 and A549), certain derivatives demonstrated significant cytotoxic effects. For instance, compounds derived from this class showed IC50 values comparable to established anticancer drugs like 5-fluorouracil .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6g | MCF-7 | 4.42 ± 2.93 |

| 6h | A549 | 9.89 ± 1.77 |

| This compound | Not tested | N/A |

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to antimicrobial or anticancer effects .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A study on the synthesis and evaluation of thienyl-triazole derivatives found that structural modifications significantly influenced their biological activities. The study highlighted the importance of the thienyl group in enhancing antimicrobial properties.

- Case Study 2 : Another research effort focused on the antiproliferative effects against multiple cancer cell lines demonstrated that specific substitutions on the triazole ring could enhance cytotoxicity.

Q & A

Basic: What synthetic strategies are commonly employed for 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of thienyl-substituted precursors with triazole derivatives. Key steps include:

- Intermediate Preparation : Use of 5-(2-thienyl)-1,2,4-triazole-3-thiol as a precursor, followed by nucleophilic substitution with cyclohexanedione derivatives under basic conditions (e.g., NaOH in aqueous ethanol) .

- Optimization : Adjusting reaction time (reflux for 5–8 hours), solvent polarity (DMF for high-temperature stability), and stoichiometric ratios (1:1.2 molar ratio of thiol to cyclohexanedione derivative). Catalysts like K₂CO₃ can enhance yield by stabilizing intermediates .

- Yield Improvement : Post-synthesis purification via recrystallization (using acetone/water mixtures) removes unreacted starting materials .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (aromatic C–H) validate functional groups .

- X-ray Crystallography : Resolves regiochemistry of the triazole-thienyl substitution pattern .

Advanced: How can molecular docking predict the biological activity of this compound against targets like hEGFR?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., hEGFR) due to triazole’s known kinase-inhibitory activity .

- Docking Workflow :

- Protein Preparation : Use hEGFR crystal structure (PDB: 1M17). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.

- FlexX Docking : Score binding poses based on hydrogen bonding (e.g., with Met793 in hEGFR’s hinge region) and hydrophobic interactions .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib) to rank potency .

Advanced: How should researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay Standardization :

- Statistical Analysis : Apply error propagation models (e.g., Bevington and Robinson’s method) to quantify uncertainty in IC₅₀ values .

- Comparative Studies : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified thienyl (e.g., 3-thienyl) or triazole (e.g., 1,2,3-triazole) groups.

- Biological Testing : Screen analogs against kinase panels to identify critical substituents. For example, bulky groups on the triazole may sterically hinder hEGFR binding .

- QSAR Modeling : Use descriptors like logP, polar surface area, and dipole moments to correlate structural features with activity .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Dissolve crude product in hot acetone, then slowly add water to induce crystallization .

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions via TLC (Rf ~0.5 in same solvent) .

- Acid-Base Extraction : Utilize the compound’s weak acidity (pKa ~8.5) by partitioning between aqueous NaHCO₃ and dichloromethane .

Advanced: How can regiochemical outcomes during synthesis be analyzed and controlled?

Methodological Answer:

- Regiochemical Analysis :

- NMR NOE Experiments : Detect spatial proximity between thienyl and triazole protons to confirm substitution pattern .

- X-ray Diffraction : Resolve ambiguity in cases where NMR is inconclusive (e.g., distinguishing 1,2,4-triazole vs. 1,3,4-triazole isomers) .

- Synthetic Control : Use directing groups (e.g., –NO₂) on the cyclohexanedione ring to steer triazole substitution to the 4-position .

Advanced: What computational methods validate the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.